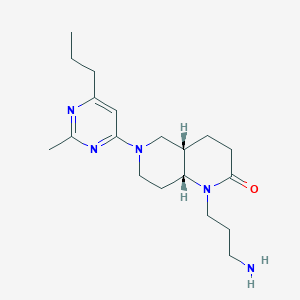![molecular formula C18H20ClFN4O B5344325 N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide](/img/structure/B5344325.png)
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide, also known as CFTR-Inh172, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and is caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. CFTR-Inh172 has been shown to inhibit the function of CFTR, which is a chloride ion channel that is dysfunctional in CF patients.
Mechanism of Action
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide inhibits the function of CFTR by binding to a specific site on the channel protein. This site is located in the intracellular loop between transmembrane domains 1 and 2, and is distinct from the site of action of other CFTR modulators such as VX-770 and VX-809. This compound binding induces a conformational change in CFTR that prevents chloride ion transport through the channel. The exact mechanism of this compound binding and inhibition is still being investigated, but it is thought to involve interactions with specific amino acid residues in the CFTR protein.
Biochemical and Physiological Effects:
This compound has been shown to inhibit CFTR function in various cell types and animal models. In human bronchial epithelial cells, this compound inhibits chloride ion transport through CFTR in a dose-dependent manner. In CF patient-derived nasal epithelial cells, this compound has been shown to rescue the function of mutant CFTR channels that are resistant to other CFTR modulators. In vivo studies in animal models of CF have also demonstrated the efficacy of this compound in inhibiting CFTR function and improving lung function.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has several advantages as a research tool for studying CFTR function and developing new CF therapies. It is more potent and selective than other CFTR inhibitors, and has been shown to be effective in rescuing the function of mutant CFTR channels that are resistant to other CFTR modulators. However, this compound also has some limitations. It has relatively poor solubility in aqueous solutions, which can make it difficult to use in some experimental systems. It also has some off-target effects on other ion channels, which can complicate interpretation of experimental results.
Future Directions
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has several potential future directions for research and development. One area of focus is the development of new CF therapies based on this compound and other CFTR modulators. Another area of focus is the investigation of the molecular mechanisms of this compound binding and inhibition, which could lead to the development of more potent and selective CFTR inhibitors. Finally, this compound could also be used as a research tool for studying CFTR function and the pathophysiology of CF.
Synthesis Methods
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide is synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-(3-fluorobenzyl)piperazine to form N-(5-chloro-2-pyridinyl)-4-(3-fluorobenzyl)piperazine-2-carboxamide. This intermediate is then reacted with acetic anhydride to form this compound, which is the final product. The synthesis method has been extensively optimized and validated, and the purity and identity of the compound are confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).
Scientific Research Applications
N-(5-chloro-2-pyridinyl)-2-[4-(3-fluorobenzyl)-1-piperazinyl]acetamide has been extensively studied for its potential therapeutic applications in CF. It has been shown to inhibit the function of CFTR in a dose-dependent manner, and has been demonstrated to be more potent and selective than other CFTR inhibitors such as glibenclamide and DPC. This compound has also been shown to be effective in rescuing the function of mutant CFTR channels that are resistant to other CFTR modulators such as VX-770 and VX-809. In addition to CF, this compound has also been studied for its potential applications in other diseases such as chronic obstructive pulmonary disease (COPD) and secretory diarrhea.
properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN4O/c19-15-4-5-17(21-11-15)22-18(25)13-24-8-6-23(7-9-24)12-14-2-1-3-16(20)10-14/h1-5,10-11H,6-9,12-13H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCSCUGAEJBVSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)F)CC(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-{[(2-hydroxyethyl)amino]carbonyl}-2-[5-(4-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B5344242.png)
![N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-4-methylbenzamide](/img/structure/B5344245.png)
![6,8-dichloro-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5344271.png)
![1-[3-(1H-imidazol-2-yl)benzoyl]-3-(2-phenylethyl)piperidine](/img/structure/B5344277.png)
![2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]-1-(2-chlorophenyl)-2-oxoethanol](/img/structure/B5344285.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5344292.png)
![N-[(3S*,4S*)-4-hydroxy-1,1-dioxidotetrahydro-3-thienyl]-N,4-dimethyl-3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide](/img/structure/B5344295.png)
![3-(4-fluorophenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5344307.png)

![2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenol](/img/structure/B5344333.png)
![N-[2-(4-fluorophenyl)ethyl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B5344335.png)

![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5344350.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-methylnicotinamide](/img/structure/B5344352.png)